molecular formula C10H9BrN2O2 B13287032 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13287032
M. Wt: 269.09 g/mol
InChI Key: AUJFHQIUSLVJKL-UHFFFAOYSA-N
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Description

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a methyl(prop-2-yn-1-yl)amino group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-5-7(10(14)15)8(11)6-12-9/h1,5-6H,4H2,2H3,(H,14,15)

InChI Key

AUJFHQIUSLVJKL-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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